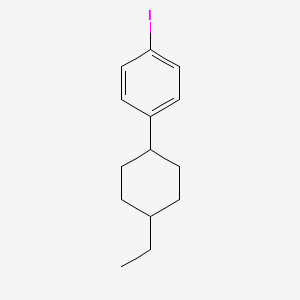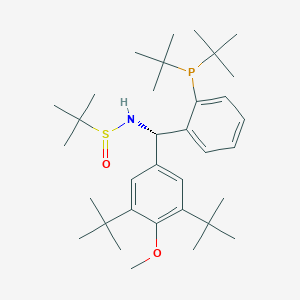
Butan-1-ol;3-oxohexanoate;titanium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-1-ol;3-oxohexanoate;titanium(2+) is a complex organometallic compound that combines the properties of butan-1-ol, 3-oxohexanoate, and titanium(2+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-1-ol;3-oxohexanoate;titanium(2+) typically involves the reaction of butan-1-ol with titanium(IV) chloride in the presence of a base, followed by the addition of 3-oxohexanoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The reaction conditions include:
- Temperature: 0-25°C
- Solvent: Anhydrous toluene or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butan-1-ol;3-oxohexanoate;titanium(2+) undergoes various chemical reactions, including:
Oxidation: The butan-1-ol moiety can be oxidized to butanal or butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The 3-oxohexanoate group can be reduced to 3-hydroxyhexanoate using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The titanium center can undergo ligand exchange reactions with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Triphenylphosphine (PPh₃), ammonia (NH₃)
Major Products Formed
Oxidation: Butanal, butanoic acid
Reduction: 3-Hydroxyhexanoate
Substitution: Various titanium-ligand complexes
Aplicaciones Científicas De Investigación
Butan-1-ol;3-oxohexanoate;titanium(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Materials Science: The compound is used in the preparation of titanium-based materials with unique properties, such as high strength and corrosion resistance.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Butan-1-ol;3-oxohexanoate;titanium(2+) involves the coordination of the titanium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to bond formation or cleavage. The pathways involved include:
Coordination: The titanium center coordinates with the substrate, activating it for further reaction.
Catalysis: The activated substrate undergoes transformation through catalytic cycles, leading to the desired product.
Comparación Con Compuestos Similares
Butan-1-ol;3-oxohexanoate;titanium(2+) can be compared with other similar compounds, such as:
Butan-1-ol;3-oxohexanoate;titanium(4+): This compound has a higher oxidation state of titanium, leading to different reactivity and applications.
Butan-1-ol;3-oxohexanoate;zirconium(2+): Zirconium analogs have similar structures but different chemical properties due to the different metal center.
Butan-1-ol;3-oxohexanoate;vanadium(2+): Vanadium analogs exhibit unique redox properties and are used in different catalytic applications.
Conclusion
Butan-1-ol;3-oxohexanoate;titanium(2+) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in catalysis, materials science, and beyond. Further research is likely to uncover even more applications and deepen our understanding of its properties and mechanisms.
Propiedades
Fórmula molecular |
C20H38O8Ti |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
butan-1-ol;3-oxohexanoate;titanium(2+) |
InChI |
InChI=1S/2C6H10O3.2C4H10O.Ti/c2*1-2-3-5(7)4-6(8)9;2*1-2-3-4-5;/h2*2-4H2,1H3,(H,8,9);2*5H,2-4H2,1H3;/q;;;;+2/p-2 |
Clave InChI |
CALLOWUQQLVZPF-UHFFFAOYSA-L |
SMILES canónico |
CCCCO.CCCCO.CCCC(=O)CC(=O)[O-].CCCC(=O)CC(=O)[O-].[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)


![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)

